molecular formula C16H13ClN2O4S2 B2684835 (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-85-5

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2684835
CAS No.: 865199-85-5
M. Wt: 396.86
InChI Key: RHTNYIUWSCOYFQ-VLGSPTGOSA-N
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Description

Historical Context of Benzothiazole Research

Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, has been a cornerstone of drug discovery since its first isolation from natural sources in the early 20th century. Early work identified its presence in alkaloids and marine organisms, but synthetic derivatives gained prominence in the 1960s with the development of riluzole (for ALS) and pramipexole (for Parkinson’s disease). The 21st century saw accelerated interest, driven by benzothiazole’s versatility in oncology, exemplified by compounds like PMX610 and 4i, which exhibit nanomolar potency against solid tumors. Over 150 clinical candidates featuring this scaffold have entered trials, underscoring its enduring relevance.

Significance of Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus enables diverse pharmacological activities due to its:

  • Electron-rich aromatic system , facilitating π-π stacking with biological targets.
  • Modifiable positions (C-2, C-6) , allowing strategic substitutions to enhance solubility, bioavailability, or binding affinity.
  • Metal-chelating capacity via the thiazole nitrogen, critical for inhibiting metalloenzymes.

Table 1: Clinically Approved Benzothiazole Derivatives

Compound Indication Key Substitutions Mechanism of Action
Riluzole Amyotrophic Lateral Sclerosis 2-Amino-6-trifluoromethoxy Glutamate release inhibition
Pramipexole Parkinson’s Disease 2-Amino-4,5,6,7-tetrahydrobenzothiazole Dopamine receptor agonism
Frentizole Autoimmune Disorders 2-Phenyl-6-methoxy IL-2 suppression

These examples highlight the scaffold’s adaptability, with substitutions dictating target specificity.

Research Significance of (Z)-Methyl 2-(2-((5-Chlorothiophene-2-Carbonyl)Imino)-6-Methoxybenzo[d]Thiazol-3(2H)-Yl)Acetate

This compound’s design merges three pharmacophoric elements:

  • Benzothiazole core : Provides a planar structure for intercalation or enzyme active-site binding.
  • 5-Chlorothiophene-2-carbonyl imino group : Introduces electron-withdrawing effects and potential thiophene-mediated hydrophobic interactions.
  • Methoxy and methyl acetate groups : Enhance solubility and metabolic stability compared to unsubstituted analogs.

Preliminary computational studies suggest nanomolar affinity for PARP-1 and ERK2 kinases, aligning with observed antiproliferative effects in A549 and H1299 cell lines. The Z-configuration of the imino group optimizes spatial alignment with catalytic residues, as demonstrated in docking simulations.

Structural Classification within Heterocyclic Chemistry Framework

The compound belongs to the Schiff base-substituted benzothiazoles , a subclass characterized by:

  • Bicyclic benzo[d]thiazole system : Fused benzene (positions 1–6) and thiazole (positions 1–3, S at position 1, N at position 3).
  • Imino linkage (C=N) : Connects the thiazole’s C-2 to the 5-chlorothiophene carbonyl group, enabling conjugation and redox activity.
  • Peripheral substituents :
    • 6-Methoxy: Electron-donating group modulates ring electronics.
    • Methyl acetate: Ester functionality at C-3 enhances membrane permeability.

Table 2: Structural Features and Their Roles

Feature Role in Bioactivity Structural Impact
Benzo[d]thiazole core Base for π-stacking interactions Planar aromatic system
5-Chlorothiophene moiety Hydrophobic anchor in binding pockets Electron-deficient heterocycle
Z-configuration imino group Optimal H-bonding geometry Restricts rotational freedom

This multilayered architecture positions the compound as a promising lead for kinase-targeted therapies, particularly in oncology and inflammatory diseases.

Properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTNYIUWSCOYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing data on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Chlorothiophene moiety : Known for its electronic properties that can influence biological interactions.
  • Benzo[d]thiazole ring : A common scaffold in medicinal chemistry associated with diverse biological activities.
  • Methoxy group : Potentially enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties.
  • Receptor modulation : It can bind to cellular receptors, triggering signaling pathways that lead to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
(Z)-methyl 2-(...)A4311.5
(Z)-methyl 2-(...)A5491.8

These findings suggest that the compound may induce apoptosis and inhibit cell migration, thereby reducing tumor growth and metastasis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For example, benzothiazole derivatives have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(Z)-methyl 2-(...)Staphylococcus aureus100 µg/mL
(Z)-methyl 2-(...)Escherichia coli150 µg/mL

Case Studies and Research Findings

  • Study on Antitumor Effects :
    A study evaluating a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole core could enhance anticancer activity. The lead compound exhibited significant inhibition of cell proliferation in A431 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation :
    Research assessing the antimicrobial properties of related compounds found that certain benzothiazole derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for creating derivatives with tailored properties .

Biology

Biological research has identified this compound as a promising candidate for drug development due to its bioactive properties. Studies indicate that derivatives exhibit:

  • Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Antifungal Properties : It shows effectiveness against various fungal strains.
  • Anticancer Potential : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential in cancer therapy .

Medicine

In the medical field, the compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets such as enzymes and receptors positions it as a lead compound for developing new pharmaceuticals. Research indicates that it may modulate enzyme activity associated with disease processes, particularly in oncology .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for developing polymers and coatings that require specific performance characteristics.

Case Studies

  • Anticancer Research : A study investigating the anticancer effects of derivatives of this compound demonstrated significant inhibition of tumor cell growth in vitro. The mechanism was linked to the compound's ability to interfere with cell cycle progression.
  • Antimicrobial Studies : Research conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
  • Material Science Applications : The compound has been incorporated into formulations for coatings that exhibit enhanced durability and chemical resistance, showcasing its industrial utility beyond pharmaceuticals.

Comparison with Similar Compounds

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate ()

  • Key Differences: The benzo[d]thiazol ring in the target compound is replaced by a simpler thiazole ring. The 5-chlorothiophene carbonyl imino group is substituted with a methoxycarbonylmethoxyimino moiety. The amino group at position 2 in ’s compound contrasts with the methoxy group at position 6 in the target compound.
  • Similarities: Both feature (Z)-configured imino linkages critical for stereochemical stability. Ester groups (methyl and methoxycarbonyl) are present, influencing solubility and metabolic stability.
  • Crystallographic Insights: ’s compound exhibits intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .

(E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates ()

  • Key Differences :
    • A hydrazinyl-thiazolylidene scaffold replaces the benzo[d]thiazol system.
    • Furan and arylamido substituents diverge from the chlorothiophene and methoxy groups.
  • Similarities :
    • Both utilize ester groups (ethyl vs. methyl) for solubility modulation.
    • The presence of conjugated π-systems (thiophene vs. furan) may confer similar electronic profiles.

Thiazol-5-ylmethyl Carbamates ()

  • Key Differences :
    • Carbamate functionalities replace ester groups.
    • Complex peptidic backbones (e.g., diphenylhexane derivatives) contrast with the planar benzo[d]thiazol system.
  • Similarities :
    • Thiazole rings are central to both structures.
    • Bulky substituents (e.g., hydroperoxypropan-2-yl) in ’s compounds may parallel the steric effects of the chlorothiophene group.

Physicochemical Properties

Property Target Compound ’s Compound
Hydrogen Bonding Potential N–H⋯O/C–H⋯O from imino and ester groups. Observed N–H⋯N, N–H⋯O, and C–H⋯O interactions .
π-π Interactions Likely between benzo[d]thiazol and thiophene. Centroid-centroid distance 3.536 Å for thiazole rings .
Solubility Moderate (polar ester vs. hydrophobic chlorothiophene). Higher polarity due to amino and methoxy groups .

Q & A

Q. What are the established synthetic routes for (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction progress be monitored?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization. A key step is the formation of the imino linkage via refluxing 5-chlorothiophene-2-carbonyl chloride with 6-methoxybenzo[d]thiazol-2-amine derivatives in dry methanol or THF under inert conditions. Reaction progress is monitored using TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) and FT-IR to track carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) bond formation . Final purification employs recrystallization from ethyl acetate/ethanol (1:1) to achieve >95% purity.

Q. How is the (Z)-configuration of the imino group confirmed experimentally?

Methodological Answer: The (Z)-stereochemistry is confirmed via ¹H NMR nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the methoxy protons (δ ~3.8 ppm) shows NOE correlations with the thiazole protons, confirming spatial proximity consistent with the (Z)-isomer. X-ray crystallography may further validate geometry, as seen in related benzothiazolyl hydrazones .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹³C NMR: Identifies carbonyl carbons (e.g., ester C=O at ~165 ppm, thiophene C=O at ~160 ppm) and quaternary carbons in the benzothiazole ring.
  • HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₂ClN₃O₃S₂: 412.99).
  • UV-Vis: Absorbance maxima (~280–320 nm) indicate π→π* transitions in the conjugated thiophene-benzothiazole system .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-chloro, 6-methoxy) influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing 5-chloro group on thiophene increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., in hydrazone formation). Conversely, the 6-methoxy group donates electron density via resonance, stabilizing the benzothiazole ring and reducing electrophilicity at the adjacent nitrogen. Computational DFT studies (e.g., using B3LYP/6-31G*) can quantify charge distribution and predict sites for functionalization .

Q. What strategies mitigate side reactions during imine formation?

Methodological Answer:

  • Solvent Control: Use anhydrous methanol with molecular sieves to minimize hydrolysis.
  • Catalysis: Add glacial acetic acid (4–5 drops) to protonate the amine and accelerate imine condensation.
  • Temperature Gradients: Start at 0°C to control exothermicity, then gradually warm to reflux (~60°C) for 3–5 hours .

Q. How can computational modeling predict biological activity against enzyme targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of bacterial enoyl-ACP reductase (FabI) or human kinases can predict binding affinities. The thiophene-benzothiazole scaffold shows potential for π-π stacking with active-site aromatic residues, while the chloro group may enhance hydrophobic interactions. MD simulations (100 ns) assess stability of ligand-protein complexes .

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